molecular formula C19H17ClN4O4S B4140202 7-chloro-4-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}quinoline

7-chloro-4-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}quinoline

Cat. No. B4140202
M. Wt: 432.9 g/mol
InChI Key: YYGNSRHUKORFEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "7-chloro-4-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}quinoline" derivatives involves multiple steps, including nucleophilic addition reactions, protection and deprotection strategies, and chromatographic purification. The synthesis process aims to introduce the desired functional groups systematically, ensuring the formation of the target compound with high purity and yield. The structural characterization of these compounds is typically performed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and LCMS, providing detailed insights into their molecular frameworks.

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using advanced techniques like single crystal X-ray diffraction studies. These analyses reveal the conformational details of the piperazine ring, the orientation of the quinoline and sulfonyl groups, and the overall molecular geometry. The structural information is crucial for understanding the compound's chemical behavior and its interaction with biological targets.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactive functional groups. The presence of the sulfonyl and piperazine moieties allows for nucleophilic substitution reactions, offering pathways to synthesize a wide range of derivatives. The chemical reactivity is closely related to the compound's pharmacological properties, providing a basis for designing molecules with desired biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure and substitution patterns. These properties are essential for drug formulation and delivery, affecting the compound's bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the compound's functional groups. These properties play a significant role in the compound's mechanism of action, interaction with biological macromolecules, and overall pharmacodynamics.

properties

IUPAC Name

7-chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c20-14-5-6-15-16(13-14)21-8-7-17(15)22-9-11-23(12-10-22)29(27,28)19-4-2-1-3-18(19)24(25)26/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGNSRHUKORFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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